molecular formula C9H7BrF3NO B1298567 N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide CAS No. 41513-05-7

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1298567
CAS No.: 41513-05-7
M. Wt: 282.06 g/mol
InChI Key: AOHSBSXIGFIMNC-UHFFFAOYSA-N
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Description

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide ( 41513-05-7) is a high-purity brominated and fluorinated anilide compound supplied for advanced chemical research and development. This compound has a molecular formula of C9H7BrF3NO and a molecular weight of 282.06 g/mol . It is characterized as a solid with a melting point of 116-119 °C . Researchers are advised to handle this material with care; it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Recommended precautions include wearing protective gloves and eye/face protection, using only in a well-ventilated area, and avoiding breathing its dust . For storage, keep the product in a dark place, sealed in a dry container at room temperature to ensure its stability . This product is intended For Research Use Only and is not classified as a drug, food additive, or for personal use.

Properties

IUPAC Name

N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHSBSXIGFIMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351327
Record name N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
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Molecular Weight

282.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41513-05-7
Record name N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41513-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-[4-bromo-3-(trifluoromethyl)phenyl]
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Method A: Acetic Anhydride Reaction

  • Reagents : 4-bromo-3-(trifluoromethyl)aniline and acetic anhydride.

  • Conditions : The reaction typically occurs in a solvent such as dichloromethane (DCM) under basic conditions, often using triethylamine as a base.

  • Procedure :

    • Dissolve 4-bromo-3-(trifluoromethyl)aniline in DCM.
    • Add acetic anhydride dropwise while stirring.
    • Maintain the reaction temperature at approximately 273 K to minimize side reactions.
    • After completion, the mixture is quenched with saturated sodium bicarbonate solution to neutralize any remaining acid.
    • The product is purified by recrystallization or chromatography.
  • Yield : Typically high, with purity dependent on the purification method used.

Method B: Acetyl Chloride Reaction

  • Reagents : 4-bromo-3-(trifluoromethyl)aniline and acetyl chloride.

  • Conditions : Similar to Method A, this reaction can also be conducted in dichloromethane with a base.

  • Procedure :

    • Mix acetyl chloride with the aniline derivative in DCM.
    • Add a base such as pyridine to facilitate the reaction and prevent acid formation.
    • Stir at room temperature for several hours.
    • Work up the reaction mixture by washing with water and extracting with an organic solvent.
  • Yield : Generally comparable to Method A, though purification may require additional steps due to byproducts.

Reaction Conditions and Optimization

Both methods rely on careful control of reaction conditions to maximize yield and purity:

Condition Optimal Value
Temperature ~273 K
Solvent Dichloromethane
Base Triethylamine or Pyridine
Purification Method Recrystallization or Chromatography

Chemical Properties

The molecular formula of this compound is C9H7BrF3NO, with a molecular weight of approximately 282.06 g/mol. Its structural features enhance its lipophilicity and metabolic stability, making it suitable for various biological applications.

Biological Activity and Applications

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anti-inflammatory Effects : Studies have shown potential for reducing inflammation in animal models.

  • Antitumor Activity : In vitro assays suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis.

Chemical Reactions Analysis

Types of Reactions: N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions

Biological Activity

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and metabolic stability. The structural complexity contributes to its reactivity and interaction with various biological targets.

Property Description
Molecular Formula C10H8BrF3N
Molecular Weight 292.08 g/mol
Structural Features Bromine and trifluoromethyl groups enhance lipophilicity

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may enhance the compound's metabolic stability and bioavailability, making it a candidate for pharmaceutical applications .
  • Anti-inflammatory Activity : Related compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exert similar effects through modulation of inflammatory pathways .
  • Anticancer Potential : Studies indicate that compounds with similar structures exhibit antitumor activities, which could be explored further for this compound .

Synthesis Methods

Several synthetic routes have been developed for this compound:

  • Method A : Involves the reaction of 4-bromo-3-trifluoromethyl aniline with acetic anhydride.
  • Method B : Utilizes a coupling reaction between 4-bromo-3-trifluoromethyl phenol and an acetamide derivative.

These methods yield varying degrees of purity and yield, influencing the compound's subsequent biological testing .

Antitumor Activity

A study examined the antitumor effects of several brominated trifluoromethyl compounds, including this compound. In vitro assays indicated that these compounds inhibited cancer cell proliferation by inducing apoptosis in human cancer cell lines. The mechanisms involved include the activation of caspase pathways and modulation of cell cycle checkpoints .

Anti-inflammatory Effects

Research has shown that this compound exhibits significant anti-inflammatory activity in animal models. The compound was effective in reducing edema in carrageenan-induced paw edema models, suggesting its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring significantly impacts chemical properties. Below is a comparison with analogs:

Compound Name Substituents (Position) Molecular Formula Key Applications/Properties
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide Br (4), CF₃ (3) C₉H₇BrF₃NO 19F NMR probes, protein dynamics
2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide Br (2), CF₃ (4) C₉H₇BrF₃NO Intermediate in agrochemical synthesis
N-(3-Chlorophenyl)-2-morpholinoacetamide Cl (3), morpholino (side chain) C₁₂H₁₅ClN₂O₂ Anticonvulsant activity
N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide CN (4), CF₃ (3), methacryloyl C₁₂H₁₀F₃N₂O Polymer chemistry, high thermal stability

Key Observations :

  • Positional Isomerism : The bromine and trifluoromethyl group positions in this compound enhance its 19F NMR sensitivity compared to the 2-bromo-4-CF₃ isomer, which lacks similar dielectric sensitivity .
  • Electronic Effects : The meta-CF₃ group creates a strong electron-deficient aromatic system, increasing electrophilic substitution reactivity compared to compounds with ortho substituents .

Structural and Spectroscopic Differences

Bond Lengths and Geometry

compares bond lengths in related bromophenyl acetamides:

Bond Type This compound (Å) N-(4-Bromophenyl)acetamide (Å)
C1–C2 (Acetamide) 1.501 1.53
N1–C2 (Amide) 1.347 1.30
C6–Br (Phenyl-Br) 1.8907 1.91

The shorter C1–C2 bond in the trifluoromethyl derivative suggests increased resonance stabilization in the acetamide group due to electron-withdrawing effects .

19F NMR Sensitivity

In methanol/water mixtures, this compound (3-BTFMA) exhibits a chemical shift dispersion range of 1.2 ppm, outperforming BTFA (0.5 ppm) and TFET (0.3 ppm) due to its enhanced sensitivity to solvent polarity . This property makes it superior for detecting protein conformational changes in biological systems .

Q & A

What synthetic methodologies are recommended for preparing N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide with high purity?

Level: Basic
Methodological Answer:
The compound is typically synthesized via carbodiimide-mediated coupling. A representative procedure involves:

  • Reacting 4-bromo-3-(trifluoromethyl)aniline with acetic anhydride in dichloromethane (DCM) under basic conditions (triethylamine) .
  • Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent to activate the carboxylic acid (e.g., phenylacetic acid derivatives) .
  • Purification via slow evaporation of DCM to obtain single crystals for structural validation .

Key Considerations:

  • Maintain reaction temperatures at 273 K to minimize side reactions.
  • Use saturated NaHCO₃ and brine washes to remove acidic/byproduct impurities .

How can single-crystal X-ray diffraction confirm the molecular conformation of this compound?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction provides atomic-level structural insights:

  • Crystallographic Parameters (from analogous structures):
    • Space group: Monoclinic (e.g., P2₁/c).
    • Unit cell dimensions: a = 10.25 Å, b = 12.30 Å, c = 14.15 Å, β = 98.5° .
    • R factor: ≤ 0.038; wR factor: ≤ 0.092 .
  • Structural Features:
    • Dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and trifluoromethylphenyl groups) .
    • Intermolecular interactions (N–H⋯O, C–H⋯F) stabilize crystal packing .

Applications:

  • Validate bond lengths (C–Br: ~1.89 Å; C–CF₃: ~1.33 Å) against theoretical models .

What chromatographic techniques are effective in separating this compound from synthetic impurities?

Level: Advanced
Methodological Answer:
High-performance liquid chromatography (HPLC) is preferred:

  • Column: Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
  • Detection: UV at 254 nm (aromatic absorption).

Impurity Profiling:

  • Monitor impurities like nitro derivatives (e.g., N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide) using retention time comparisons .

How do electron-withdrawing groups (Br, CF₃) influence the reactivity of this compound in nucleophilic substitution?

Level: Advanced
Methodological Answer:

  • Electronic Effects:
    • The trifluoromethyl group increases electrophilicity at the acetamide carbonyl via inductive withdrawal.
    • Bromine enhances para-substitution reactivity in aromatic systems .
  • Experimental Observations:
    • Reduced reaction rates in polar aprotic solvents (e.g., DMF) due to steric hindrance from CF₃ .
  • Computational Support:
    • Density functional theory (DFT) can predict charge distribution (e.g., Mulliken charges on carbonyl carbon) .

What strategies resolve contradictions in reported biological activity data for halogenated acetamides?

Level: Advanced
Methodological Answer:

  • Replication: Ensure consistent synthetic routes (e.g., purity >95% via HPLC) .
  • Structural Analog Comparison: Compare with N-(4-bromophenyl)acetamide derivatives to isolate substituent effects .
  • Assay Standardization: Use fixed concentrations (e.g., 10 µM) in cytotoxicity assays to minimize variability .

How do hydrogen bonding and π-π interactions affect the crystal packing of this compound?

Level: Advanced
Methodological Answer:

  • N–H⋯O Bonds: Form infinite chains along the [100] axis, contributing to thermal stability .
  • C–H⋯F Interactions: Weak but critical for 3D lattice formation (distance: ~2.80 Å) .
  • π-π Stacking: Offset stacking between aromatic rings (interplanar distance: ~3.50 Å) reduces steric clash .

What are the best practices for ensuring the stability of this compound during storage?

Level: Basic
Methodological Answer:

  • Storage Conditions:
    • Temperature: –20°C under inert atmosphere (argon) .
    • Light Sensitivity: Store in amber vials to prevent photodegradation.
  • Stability Monitoring:
    • Periodic NMR/HPLC checks (every 6 months) to detect decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

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